2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide
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Overview
Description
2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide is a synthetic organic compound It is characterized by the presence of an amino group, a methyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminoacetamide and N-methyl-1-methylpyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained between 50-100°C to ensure optimal yield.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized for maximum efficiency and yield. Automation and process control systems are employed to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in substitution reactions with halogenated compounds, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated compounds like bromoethane in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-methylacetamide: Lacks the pyrrolidine ring, resulting in different chemical properties and applications.
N-Methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide: Lacks the amino group, affecting its reactivity and biological activity.
Uniqueness
2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide is unique due to the presence of both the amino group and the pyrrolidine ring, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Biological Activity
2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide, with the molecular formula C₉H₁₉N₃O and a molar mass of 185.27 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activity. Its structure features an acetamide group and a pyrrolidine moiety, which are critical for its interactions with biological targets. Research indicates that this compound may have implications in treating neurological disorders through its modulation of nitric oxide synthase activity, particularly in neuronal contexts.
The biological activity of this compound is primarily attributed to its selective inhibition of certain isoforms of nitric oxide synthase (NOS). This selectivity is crucial as it minimizes side effects typically associated with non-selective NOS inhibitors. The compound's ability to influence nitric oxide levels is particularly relevant in neurodegenerative diseases, where excessive nitric oxide production can contribute to neuronal damage.
Binding Affinity
Studies have demonstrated that this compound exhibits notable binding affinity for neuronal nitric oxide synthase. Various biochemical assays have been employed to elucidate its mechanism of action, revealing that the compound effectively modulates enzyme activity, which may lead to therapeutic benefits in conditions characterized by dysregulated nitric oxide signaling.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be understood better through comparison with structurally similar compounds. The following table summarizes notable compounds with similar features and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Aminopyridine | Contains an amino group and a pyridine ring | Known for its role in synthesizing various pharmaceuticals |
N-Methylpyrrolidine | A cyclic amine similar to the pyrrolidine moiety | Often used as a solvent and reagent in organic synthesis |
Acetamide | A simple amide structure | Serves as a building block in organic chemistry |
The unique combination of functional groups in this compound contributes to its selective biological activity, which may enhance its therapeutic potential compared to other compounds.
Neuroprotective Effects
In a study investigating the neuroprotective effects of various compounds on neuronal cells, this compound was shown to significantly reduce cell death induced by oxidative stress. The mechanism was linked to the inhibition of excessive nitric oxide production, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Antimicrobial Activity
While the primary focus has been on its neurological applications, preliminary studies also indicate that derivatives of this compound exhibit antimicrobial properties. For instance, related pyrrolidine derivatives have been evaluated for their antibacterial and antifungal activities against strains such as Staphylococcus aureus and Escherichia coli, showcasing varying degrees of effectiveness .
Properties
IUPAC Name |
2-amino-N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-11-4-3-8(6-11)7-12(2)9(13)5-10/h8H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIXTWULLAMZLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CN(C)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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